![molecular formula C20H18N4O3S B2821855 7-(呋喃-2-基)-1,3-二甲基-5-((2-甲基苯基)硫)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 847191-20-2](/img/no-structure.png)

7-(呋喃-2-基)-1,3-二甲基-5-((2-甲基苯基)硫)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

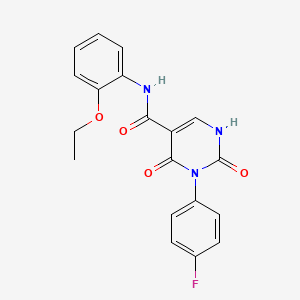

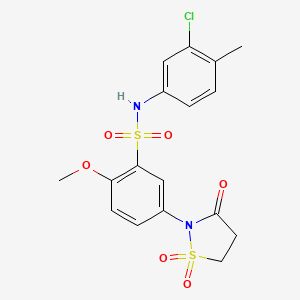

The compound “7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of heterocyclic compounds, specifically pyrimidines, which are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .科学研究应用

合成途径和反应机制

研究人员已经开发出功能化嘧啶衍生物的便捷合成方法,其中包括呋喃-2,3-二酮与各种试剂的反应。例如,呋喃-2,3-二酮与硫代半氨基咔唑的反应通过失去二氧化碳和水产生1-亚甲基氨基嘧啶-2-硫酮衍生物 (Akçamur et al., 1988)。此反应展示了创建多样化嘧啶骨架的潜力,可以进一步功能化以获得具有所需性质的化合物。

生物活性

嘧啶[4,5-d]嘧啶的结构基序因其与生物学上重要的化合物相似而备受关注。例如,2,4-二氨基-6-(取代苄基)-5-甲基吡啶[2,3-d]嘧啶的合成和评估揭示了它们作为哺乳动物二氢叶酸还原酶抑制剂的潜力,表明具有显着的抗肿瘤活性 (Grivsky et al., 1980)。这凸显了探索嘧啶[4,5-d]嘧啶衍生物在药物发现和治疗应用中的生物活性的相关性。

新型杂环化合物

基于呋喃-2(3H)-酮的芳基亚甲基衍生物与双亲核试剂反应合成新型杂环化合物,证明了基于呋喃的前体在构建具有潜在生物活性的复杂分子中的多功能性 (Aniskova et al., 2017)。这些合成策略能够创建具有嘧啶和哒嗪结构片段的化合物,从而扩展了药物发现的化学空间。

未来方向

The development of new drugs and bioactive agents often involves the design and synthesis of new pyrimidine derivatives . Therefore, this compound and similar ones could be of interest in future research in medicinal chemistry. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 2-methylbenzyl mercaptan with 7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione followed by cyclization to form the final product.", "Starting Materials": [ "7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "2-methylbenzyl mercaptan" ], "Reaction": [ "Step 1: 7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and 2-methylbenzyl mercaptan are mixed together in a suitable solvent such as DMF or DMSO.", "Step 2: The mixture is heated to reflux temperature for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then cyclized by heating with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid.", "Step 4: The final product, 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is obtained by purification through column chromatography or recrystallization." ] } | |

CAS 编号 |

847191-20-2 |

分子式 |

C20H18N4O3S |

分子量 |

394.45 |

IUPAC 名称 |

7-(furan-2-yl)-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H18N4O3S/c1-12-7-4-5-8-13(12)11-28-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)14-9-6-10-27-14/h4-10H,11H2,1-3H3 |

InChI 键 |

VOGMQYGEFCNINR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

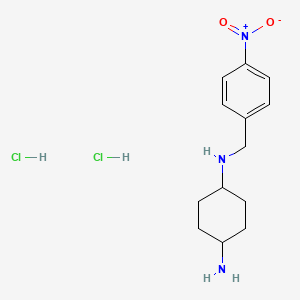

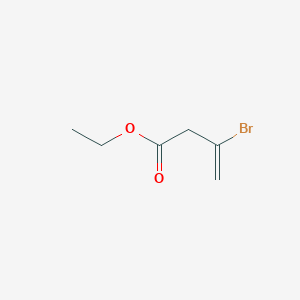

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)

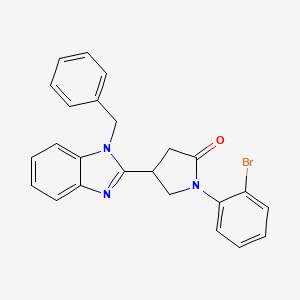

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2821773.png)

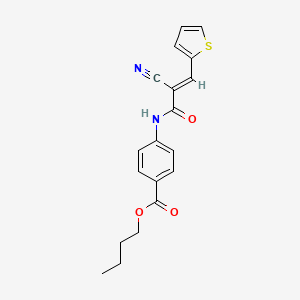

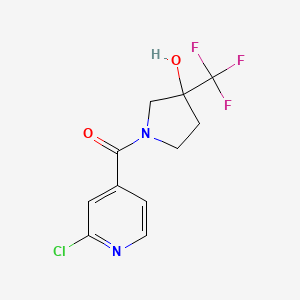

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)

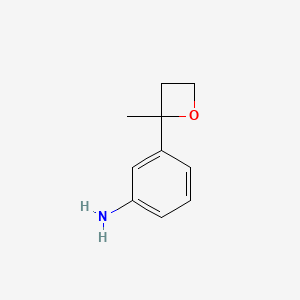

![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)